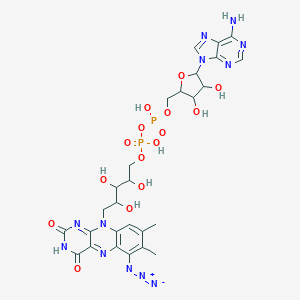

6-Azido-fad

Description

Properties

CAS No. |

101760-85-4 |

|---|---|

Molecular Formula |

C27H32N12O15P2 |

Molecular Weight |

826.6 g/mol |

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(6-azido-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |

InChI |

InChI=1S/C27H32N12O15P2/c1-9-3-11-16(15(10(9)2)36-37-29)33-18-24(34-27(46)35-25(18)45)38(11)4-12(40)19(42)13(41)5-51-55(47,48)54-56(49,50)52-6-14-20(43)21(44)26(53-14)39-8-32-17-22(28)30-7-31-23(17)39/h3,7-8,12-14,19-21,26,40-44H,4-6H2,1-2H3,(H,47,48)(H,49,50)(H2,28,30,31)(H,35,45,46) |

InChI Key |

RQLZKEINAGKZBZ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Synonyms |

6-azido-FAD |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches to 6 Azido Fad

Chemical Synthesis Pathways and Strategies for 6-Azido-FAD and its Precursors

Chemical synthesis of 6-Azido-FAD typically involves the derivatization of FAD or its precursors, with a focus on regioselective introduction of the azide (B81097) group and optimization of reaction conditions to enhance yields. ontosight.ai

The core strategy for synthesizing 6-Azido-FAD often begins with the modification of existing FAD or flavin precursors. Historically, the organic synthesis of FAD and its nucleobase analogues has presented challenges, including multiple reaction steps, low yields, and the requirement for difficult-to-obtain starting materials. researchgate.netbiorxiv.org Early chemical synthesis methods for FAD involved the condensation of an adenosine-5'-benzyl phosphorochloridate derivative with metal salts of flavin mononucleotide (FMN), followed by deprotection. However, this approach typically resulted in very low yields, around 6%. researchgate.net Another reported method utilized FMN salts in the presence of trifluoroacetic acid anhydride (B1165640) (TFAA) as a condensing agent, but also suffered from poor yields (0.5-1%) due to undesirable self-condensation side reactions of the substrates. researchgate.net

More recent advancements in the chemical synthesis of FAD nucleobase analogues have aimed to overcome these limitations, achieving moderate yields ranging from 10% to 51% in a reduced number of steps (1-3 steps). researchgate.netbiorxiv.org

A critical aspect of 6-Azido-FAD synthesis is the precise and regioselective introduction of the azide group at the 6-position of the riboflavin (B1680620) moiety. ontosight.ai A common strategy for preparing 6-azidoflavins, including 6-Azido-FAD, involves starting from the corresponding 6-aminoflavins. This process typically proceeds via the generation of a diazonium cation from the 6-aminoflavin precursor, followed by its reaction with an azide source, such as sodium azide. d-nb.infonih.gov This diazonium-based route inherently provides the necessary regioselectivity for the azide incorporation.

For instance, the formation of 6-azido-FAD (referred to as analogue 2d in one study) is analogous to the preparation of other 6-substituted flavins like 6-thiocyanato-FAD. This involves the diazotization of 6-aminoriboflavin to form a diazonium cation, which then undergoes a specific reaction to introduce the desired substituent. d-nb.info While applied to different molecules, the principle of introducing an azide via displacement of a leaving group, such as a triflate, after regioselective modification of a hydroxyl group, is also a relevant chemical strategy for azide incorporation. mdpi.com

Optimization of reaction conditions is crucial for maximizing the yield and purity of chemically synthesized 6-Azido-FAD. General principles of chemical reaction optimization involve systematically adjusting parameters such as temperature, reaction time, reagent equivalents, solvent systems, and catalyst concentrations. acs.org

For the synthesis of 6-substituted flavins, including 6-azidoflavins, from their 6-amino precursors, high purity (>90%) of the desired products has been reported based on HPLC analysis. d-nb.info This indicates that effective chemical routes yielding 6-Azido-FAD are achievable. For an analogous synthesis of 6-thiocyanato-FAD from 6-aminoriboflavin, the conversion was found to be essentially complete within 20-30 minutes at pH 2.5 and ice temperature. The efficiency of this conversion was dependent on the concentration of the thiocyanate (B1210189) reagent and the pH of the reaction mixture. d-nb.info These findings suggest that similar parameters, such as pH, temperature, and reagent concentrations, would be critical for optimizing the synthesis of 6-Azido-FAD via the diazonium route.

Table 1: Reported Yields and Conditions for FAD Analogues and Related Azido (B1232118) Compounds

| Compound Synthesized | Method/Conditions | Yield | Reference |

| FAD nucleobase analogues | Chemical synthesis (1-3 steps) | 10-51% | researchgate.netbiorxiv.org |

| 6-Azido-FAD / 6-Thiocyanato-FAD | From 6-aminoflavins (via diazonium cation) | >90% purity (HPLC) | d-nb.info |

| 6-Azido-6-deoxy-inositol derivative | Two-step protocol (triflation & azide substitution) | 70% (for intermediate 7), 98% (for intermediate 8) | mdpi.com |

Chemo-Enzymatic Synthesis of 6-Azido-FAD and Related Analogues

Chemo-enzymatic synthesis represents a powerful approach that integrates the precision and selectivity of enzymatic transformations with the versatility of chemical reactions. This hybrid methodology can offer significant advantages, such as milder reaction conditions, reduced by-product formation, and enhanced stereoselectivity. beilstein-journals.org

FAD itself is naturally synthesized in organisms through a two-step enzymatic pathway starting from riboflavin (vitamin B2). This process involves the phosphorylation of riboflavin by riboflavin kinase to form FMN, which is then converted to FAD by FMN:adenylyltransferase (FMNAT) using adenosine (B11128) triphosphate (ATP). researchgate.netbiorxiv.org This natural enzymatic cascade provides a conceptual framework for developing chemo-enzymatic routes to FAD analogues like 6-Azido-FAD.

Enzymatic strategies for incorporating azide groups or modifying FAD precursors leverage the specificity of enzymes. The FAD synthetase enzyme, for example, possesses two distinct active sites: one for phosphorylating riboflavin to FMN, which can accommodate various modified isoalloxazine and ribityl chain analogues, and another for coupling FMN with adenosine monophosphate (AMP) to produce FAD. researchgate.net This suggests that if an azido-modified FMN could be chemically synthesized, an FMNAT-like enzyme might be capable of converting it into 6-Azido-FAD.

While specific enzymatic conversions for 6-Azido-FAD are not extensively detailed, analogous examples from other azido-containing molecules highlight the potential. For instance, enzymatic nucleotide sugar synthesis has been successfully optimized for the gram-scale production of UDP-6-azido-GalNAc, achieving high yields (up to 97%) through an enzyme cascade. nih.gov Similarly, haloalkane dehalogenases (HHDHs) have been employed for the regioselective ring-opening of epoxides with azide, leading to the formation of chiral azidoalcohols. mdpi.com These examples demonstrate the feasibility and efficiency of enzymatic steps in introducing or modifying azido functionalities.

Recent advancements in chemo-enzymatic total syntheses of natural products illustrate this integration, where enzymes, such as FAD-dependent monooxygenases, are utilized for highly specific transformations like oxidative dearomatization. beilstein-journals.orgbeilstein-journals.org For the production of unnatural nucleotide sugars like UDP-6-azido-GalNAc, a process involving an optimized enzyme cascade coupled with repetitive-batch-mode technology achieved gram-scale synthesis with high purity and impressive total turnover numbers (TTNs) and space-time yields (STYs). nih.gov

Table 2: Performance Metrics for Chemo-Enzymatic Synthesis of UDP-6-Azido-GalNAc (Analogous System)

| Metric | Value | Details | Reference |

| Yield | Up to 97% | In five consecutive batch cycles using a single enzyme batch | nih.gov |

| Gram-scale production | 2.1 g | From a product solution pool of 2.6 g, with 99.96% purity | nih.gov |

| Total Turnover Numbers (TTNs) | 4.4-4.8 g product/g enzyme | Indicates enzyme efficiency | nih.gov |

| Space-Time Yields (STYs) | 1.7-2.4 g L⁻¹ h⁻¹ | Indicates productivity per volume per time | nih.gov |

These examples highlight the potential of integrated chemo-enzymatic strategies to achieve efficient, high-yield production of azido-modified biomolecules, which could be adapted for the synthesis of 6-Azido-FAD.

Mechanistic Probing of Flavoenzymes Using 6 Azido Fad

Exploration of Flavin-Protein Interactions and Active Site Microenvironments

The introduction of the 6-azido group onto the flavin adenine (B156593) dinucleotide (FAD) molecule creates a powerful probe for investigating the intricate relationship between flavoenzymes and their cofactor. This modification allows for detailed studies of binding phenomena and the physicochemical nature of the enzyme's active site.

Quantitative Analysis of 6-Azido-FAD Binding Affinity to Apoflavoproteins

6-Azido-FAD has been successfully incorporated into various apoflavoproteins, which are the protein components of flavoenzymes lacking their FAD cofactor. The stability and binding affinity of the reconstituted 6-azidoflavoproteins vary. For instance, in studies involving five distinct flavoproteins, the 6-azido-flavin derivatives were shown to bind to the respective apoproteins. nih.gov In the case of L-lactate oxidase, the reconstituted 6-azido-FMN enzyme was found to be somewhat unstable, slowly converting to the 6-amino-FMN form at a neutral pH. nih.gov In contrast, reconstitution with other enzymes like D-amino acid oxidase and Old Yellow Enzyme resulted in more stable complexes in the dark. nih.gov Light irradiation of 6-azidoriboflavin (B27432) bound to riboflavin-binding protein did not lead to covalent attachment, suggesting a non-covalent but stable interaction in the dark. nih.gov

| Apoflavoprotein | Prosthetic Group | Observed Binding and Stability Notes | Reference |

|---|---|---|---|

| L-Lactate Oxidase | 6-Azido-FMN | Binds to apoprotein; shows slow, spontaneous conversion to 6-amino-FMN enzyme at pH 7. | nih.gov |

| Old Yellow Enzyme | 6-Azido-FMN | Forms a stable complex in the dark. | nih.gov |

| D-Amino Acid Oxidase | 6-Azido-FAD | Forms a stable complex in the dark. | nih.gov |

| Flavodoxin | 6-Azido-FMN | Binds to apoprotein. | nih.gov |

| Riboflavin-Binding Protein | 6-Azidoriboflavin | Binds non-covalently to the protein. | nih.gov |

Spectroscopic Signatures of Enzyme-Bound 6-Azido-FAD as Probes for Local Polarity and Environment

The spectral properties of flavins are highly sensitive to their surrounding microenvironment. The FAD prosthetic group has been utilized as a natural marker in enzymes like glucose oxidase, as it exhibits different spectral characteristics that reflect the specific environmental properties of the isoalloxazine ring within different flavoproteins. researchgate.net The introduction of the azido (B1232118) group at the C6 position provides an additional spectroscopic tool. The 6-azido-FAD analogue serves as a sensitive spectral probe, allowing researchers to monitor changes in the active site. nih.gov For example, in studies with p-hydroxybenzoate hydroxylase (PHBH), the characteristic spectral changes of the bound 6-azido-FAD were used to infer mechanistic details, such as the binding of the co-substrate NADPH prior to the actual hydride transfer step. nih.gov This demonstrates that the unique spectroscopic signature of 6-azido-FAD can report on specific events and conditions within the enzyme's catalytic center, providing insights into the local environment and interactions that govern the enzyme's function. researchgate.netnih.gov

Investigation of Enzymatic Reaction Mechanisms and Catalytic Cycles

6-Azido-FAD is a valuable tool for dissecting the complex sequence of events that constitute an enzyme's catalytic cycle. Its unique properties as both a spectral probe and a potential photolabel allow for detailed investigation of cofactor dynamics, substrate interactions, and kinetic consequences. nih.gov

Elucidation of Flavin Conformational Dynamics (e.g., "in" and "out" conformations) in Catalysis

A critical aspect of catalysis in some flavoenzymes is the dynamic movement of the flavin cofactor. nih.gov Crystallographic studies of p-hydroxybenzoate hydroxylase (PHBH) have revealed two principal conformations for the FAD isoalloxazine ring: an "out" conformation, which is more exposed to the solvent and not positioned for catalysis, and an "in" conformation, adopted upon substrate binding, which places the flavin in the correct position for its chemical function. nih.gov The use of 6-azido-FAD as a substitute for the native FAD in PHBH has been instrumental in studying these dynamics. nih.gov The spectral properties of the 6-azido-FAD allowed researchers to monitor the flavin's state. Furthermore, its function as a photolabel provided direct evidence for these conformational states. When the enzyme with 6-azido-FAD was irradiated with visible light under conditions favoring the "in" conformation (i.e., with substrate bound), it resulted in the covalent labeling of an active site residue, proline 293. nih.gov Conversely, no such protein labeling occurred under conditions where the flavin was in the "out" conformation. nih.gov This elegantly demonstrates that the flavin physically moves within the active site and that this movement is a required step for catalysis. nih.gov

Analysis of Substrate and Co-substrate Binding Events and Their Influence on Flavin Redox State

The binding of substrates and co-substrates can induce significant electronic and conformational changes in the flavin cofactor, which are prerequisites for catalysis. In PHBH reconstituted with 6-azido-FAD, the binding of the co-substrate NADPH causes a characteristic spectral change. nih.gov This change occurs before the flavin is reduced, strongly suggesting that the flavin ring moves from the "in" to the "out" conformation to accommodate NADPH binding, which then precedes the hydride transfer step that reduces the flavin. nih.gov Similarly, studies with 6-azido-FAD D-amino acid oxidase showed that the enzyme is converted to the 6-amino-FAD form upon treatment with its substrate, D-alanine, indicating a substrate-induced reaction involving the modified flavin. nih.gov These findings highlight how 6-azido-FAD can be used to dissect the order of binding and reduction events, linking substrate recognition directly to the redox state of the flavin cofactor. nih.govnih.gov

Assessment of the Impact of 6-Azido Modification on Enzyme Kinetics and Catalytic Efficiency

| Enzyme | Kinetic or Activity Observation with 6-Azido-FAD | Reference |

|---|---|---|

| p-Hydroxybenzoate Hydroxylase (PHBH) | The reconstituted enzyme is a relatively effective catalyst. Reduction by NADPH is almost as fast as with the native enzyme. | nih.gov |

| D-Amino Acid Oxidase | After photolysis and covalent attachment, the enzyme is not reduced by its substrate D-alanine, indicating catalytic inactivation. | nih.gov |

| Old Yellow Enzyme | The 6-azido-FMN enzyme is converted to the 6-amino-FMN form by aerobic turnover with NADPH. | nih.gov |

Characterization of Intermediate States in Flavoenzyme Catalysis

The substitution of the native FAD cofactor with 6-Azido-FAD allows for the detailed study of catalytic intermediates, providing insights into the enzyme's mechanism of action. The unique properties of the azido group serve as a spectroscopic and reactive handle to trap and analyze transient species.

Stability and Reactivity Profiles of Reduced 6-Azido-FAD Enzyme Intermediates

Upon reduction, the 6-Azido-FAD cofactor within a flavoenzyme active site forms a reduced intermediate. A key finding is that this reduced 6-azido enzyme intermediate is chemically unstable. acs.org This instability is a crucial feature that drives further reactions within the catalytic cycle.

In the well-studied enzyme p-hydroxybenzoate hydroxylase (PHBH), the enzyme reconstituted with 6-Azido-FAD remains a relatively effective catalyst for the hydroxylation of its substrate, p-hydroxybenzoate. acs.org The reduction of the 6-azido-FAD PHBH by NADPH occurs at a rate nearly as fast as that of the native enzyme. acs.org However, a notable characteristic of this intermediate is its propensity to convert to a more stable form.

The stability of 6-azidoflavoproteins can vary depending on the specific enzyme. While many are quite stable in the dark, some exhibit spontaneous conversion to the corresponding 6-aminoflavin derivative. nih.gov For instance, with L-lactate oxidase, a slow, spontaneous conversion to the 6-amino-FMN enzyme is observed at pH 7. nih.gov In other cases, this conversion is not spontaneous but is induced by the catalytic turnover of the enzyme with its substrate. nih.gov

The reactivity of the reduced 6-azido-FAD intermediate is highlighted by its transformation into the 6-amino-FAD form, a process that involves the elimination of a molecule of dinitrogen (N₂). acs.org This reaction provides a unique opportunity to probe the active site's influence on the chemical transformation of the flavin cofactor.

| Enzyme | Condition for Conversion to 6-Amino-FAD Form | Reference |

| p-Hydroxybenzoate Hydroxylase | During each catalytic cycle | acs.org |

| L-lactate Oxidase | Spontaneous (slowly at pH 7) | nih.gov |

| Old Yellow Enzyme | Aerobic turnover with NADPH | nih.gov |

| D-amino Acid Oxidase | Treatment with D-alanine | nih.gov |

Mechanistic Pathways Leading to the Formation of 6-Amino-FAD within Enzymatic Systems

This transformation is not limited to enzymatic catalysis. Photolysis of 6-azidoflavins has also been shown to yield 6-aminoflavin as a major product, suggesting a photochemical pathway for N₂ elimination. However, within the confines of a flavoenzyme's active site, the reaction is facilitated by the specific protein environment.

The enzymatic conversion can be triggered by the binding and reaction with the enzyme's substrate. For example, in D-amino acid oxidase, the presence of the substrate D-alanine facilitates the conversion to the 6-amino-FAD enzyme. nih.gov Similarly, for Old Yellow Enzyme, aerobic turnover with its reducing substrate, NADPH, induces the formation of the 6-amino-FMN derivative. nih.gov These observations strongly suggest that the conformational changes and electronic environment within the active site during catalysis play a critical role in promoting the elimination of N₂ from the reduced 6-azido-flavin.

The formation of 6-amino-FAD represents a stable endpoint for the reactive 6-azido-FAD intermediate under certain catalytic conditions. The study of this conversion provides valuable information about the accessibility and reactivity of the C6 position of the flavin ring within the enzyme's active site, offering a deeper understanding of the structure-function relationships in flavoenzymes.

Bioorthogonal Chemistry Applications of 6 Azido Fad in Molecular and Chemical Biology

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation Strategies

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a cornerstone of "click chemistry," renowned for its reliability and efficiency in forming covalent connections between molecular building blocks researchgate.netnih.gov. This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles with high yields at room temperature in aqueous environments nih.govnih.gov. CuAAC has found extensive utility across various fields, including organic synthesis, medicinal chemistry, surface and polymer chemistry, and particularly in bioconjugation applications researchgate.netnih.gov.

Despite its broad applicability and facile reaction kinetics, a significant challenge associated with CuAAC in biological systems is the inherent cytotoxicity of the copper(I) catalyst nih.govnsf.govresearchgate.net. Copper(I) ions can induce oxidative damage to cells through the generation of reactive oxygen species (ROS) nih.govnsf.gov. To mitigate this issue and enhance biocompatibility for in vivo and in vitro bioconjugation, considerable efforts have focused on developing and optimizing copper(I)-stabilizing ligands nih.govnsf.govresearchgate.net. Ligands such as tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris(benzyltriazolyl)methyl amine (TBTA) have been shown to accelerate the reaction rate, stabilize the copper(I) oxidation state in aqueous mixtures, and reduce copper toxicity by minimizing copper redox reactions nih.govnih.govnsf.govresearchgate.net.

Site-Specific Covalent Protein Labeling and Imaging of FAD-Dependent Enzymes

Bioorthogonal chemistry, including azide-alkyne cycloadditions, plays a pivotal role in the selective labeling and tracking of proteins within living cells and organisms eurjchem.com. By introducing bioorthogonal functional groups, such as azides, into target proteins, researchers can subsequently react them with complementary bioorthogonal probes to visualize protein localization, dynamics, and interactions in real-time eurjchem.com.

6-Azidoflavins, which include 6-azido-FAD and 6-azido-FMN, have been successfully employed as active-site probes for FAD-dependent enzymes d-nb.infonih.gov. Studies have demonstrated that 6-azido-FAD D-amino acid oxidase undergoes a facile light-induced modification, resulting in nearly quantitative covalent fixation of the flavin to the protein nih.gov. Similarly, 6-azido-FMN Old Yellow Enzyme exhibits a very facile light-induced change, leading to approximately 50% of the flavin being stably and covalently attached to the protein nih.gov. This covalent linkage can significantly alter the enzyme's binding properties; for instance, the modified D-amino acid oxidase loses its ability to bind benzoate (B1203000), an active-site ligand for the native enzyme nih.gov.

A novel method for site-specific protein labeling, termed "Flavin-tagging," leverages the enzymatic covalent tethering of flavin mononucleotide (FMN) to a short peptide recognition motif acs.org. This method allows for the selective covalent attachment of a flavin chromo- and fluorophore (FMN) to any targeted protein, strictly dependent on the presence of the enzyme ApbE and the flavin cofactor FAD acs.org. This approach provides a robust and convenient way to install flavin tags at various positions (N-terminus, C-terminus, or internal regions) of the target protein acs.org.

Development of Functionalized FAD-Dependent Enzyme Probes

The azide (B81097) group incorporated into 6-Azido-FAD provides a versatile handle for developing functionalized FAD-dependent enzyme probes. This modification allows for further straightforward functionalization with various labeling compounds, such as fluorophores or biotin (B1667282), utilizing bioorthogonal "click" or Staudinger reactions nih.gov. Such probes are crucial for investigating the active sites of flavin enzymes and understanding their mechanisms.

For instance, 6-azidoflavins have been synthesized and studied as active-site probes for several flavoproteins, including D-amino acid oxidase, flavodoxin, riboflavin-binding protein, and Old Yellow Enzyme d-nb.infonih.gov. These 6-substituted flavin derivatives are particularly useful for probing the environment around the flavin N(5)-position, which is known to be involved in all flavin-mediated redox processes d-nb.info. The ability to introduce specific labels at the active site provides valuable insights into enzyme structure-function relationships and catalytic mechanisms d-nb.info.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Catalyst-Free Bioorthogonal Systems

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction was developed as a copper-free alternative to CuAAC, specifically to overcome the issue of copper toxicity in biological applications nih.govresearchgate.netbiochempeg.comnih.gov. This bioorthogonal reaction utilizes strained cyclic alkynes, such as cyclooctynes (e.g., bicyclo[6.1.0]nonyne (BCN) and dibenzylcyclooctyne (DBCO)), to enhance the cycloaddition rate in the absence of a metal catalyst nih.govresearchgate.netbiochempeg.comnih.govresearchgate.net. The ring strain in these alkynes facilitates the reaction with azides under mild, catalyst-free conditions, making SPAAC highly compatible with living systems nih.govresearchgate.netbiochempeg.comnih.govresearchgate.net.

A key advantage of SPAAC is its biocompatibility, as it eliminates the need for cytotoxic copper catalysts and proceeds quickly without live cell toxicity nih.govbiochempeg.com. This allows for its application within cultured cells, live zebrafish, and mice biochempeg.com. However, a limitation of the SPAAC approach is its lack of regiospecificity, often yielding a mixture of 1,4-substituted products nih.gov. Despite this, the high specificity between cyclooctyne (B158145) and azide groups, coupled with its functionality in both aqueous and organic solutions without requiring elevated temperatures, extreme pH, or high salt concentrations, makes SPAAC a highly valuable tool researchgate.net.

Design and Implementation of Catalyst-Free Bioorthogonal Labeling Strategies

The development of SPAAC has enabled the design and implementation of catalyst-free bioorthogonal labeling strategies, particularly beneficial for in vivo applications where copper's cytotoxicity is a concern researchgate.netresearchgate.net. The core principle involves modifying a cellular substrate with a bioorthogonal functional group (e.g., an azide from 6-Azido-FAD) and then introducing a probe containing the complementary strained alkyne for labeling wikipedia.org. This two-step process allows for the investigation of biomolecules like glycans, proteins, and lipids in real-time within living systems without causing cellular toxicity wikipedia.org.

For example, azide-modified precursors can be metabolically incorporated into target biomolecules by cells without interference mdpi.com. Once incorporated, these azido-modified targets can then selectively and covalently bind with a second probe containing a complementary bioorthogonal moiety, such as a cyclooctyne conjugated to an imaging agent wikipedia.orgmdpi.com. This strategy has been successfully applied in biological imaging in live cells or animals, using azide-tagged biomolecules and cyclooctynes bearing imaging agents wikipedia.org.

Development of Biosensors and Diagnostic Tools based on 6-Azido-FAD Reactivity

The unique chemical reactivity and properties of 6-Azido-FAD make it a promising component in the development of biosensors and diagnostic tools ontosight.ai. These tools are designed for the detection of FAD-dependent enzymes and their associated biochemical processes ontosight.ai. Biosensors are analytical devices that utilize biological recognition elements, such as enzymes, to detect and quantify specific biomarkers mdpi.commdpi.com. They are critical for rapid detection, early screening, and efficient patient stratification in clinical assessment mdpi.com.

Enzyme-based biosensors can convert an analyte into a quantifiable substance, often yielding a measurable signal such as fluorescence or conductivity mdpi.com. The integration of 6-Azido-FAD into such systems could allow for the specific recognition and subsequent "click" reaction with a reporter molecule, leading to a detectable signal proportional to the presence or activity of the FAD-dependent enzyme. This approach holds significant potential for advancing diagnostic capabilities by providing sensitive and selective detection methods for various biological processes involving FAD-dependent enzymes.

Photoaffinity Labeling Methodologies with 6 Azido Fad

Principles of Photoactivation and Generation of Reactive Nitrene Intermediates from the Azide (B81097) Moiety

The core principle behind photoaffinity labeling with 6-Azido-FAD involves the light-induced transformation of its azide moiety into a highly reactive intermediate. Aryl azides, including the flavin-linked azide in 6-Azido-FAD, undergo photolysis upon irradiation with ultraviolet (UV) light, typically in the range of 250–400 nm, to eliminate dinitrogen (N₂) and generate a singlet nitrene researchgate.netnih.govresearchgate.net.

The singlet nitrene (R-N:) is an electron-deficient species that is highly reactive and can undergo several transformations:

Intersystem Crossing (ISC) : The singlet nitrene can relax to a more stable, but less reactive, triplet nitrene through intersystem crossing nih.govescholarship.org.

Rearrangement : Singlet aryl nitrenes can undergo ring expansion to form dehydroazepines or benzazirines researchgate.netnih.gov. These rearranged species are electrophilic and can react with nucleophilic residues such as lysine (B10760008) amines and cysteine thiols researchgate.netnih.gov.

Protonation : In protic solvents, the nitrene, which is a powerful base, can rapidly abstract protons to form a nitrenium ion (R-N⁺H) escholarship.orguni-konstanz.deontosight.ai. Nitrenium ions are also highly reactive and can participate in cross-linking reactions uni-konstanz.deontosight.ai.

The short lifetime of these reactive intermediates, particularly the nitrene (on the order of 10⁻¹³ s), means that covalent bond formation occurs primarily with residues in very close proximity to the site of photoactivation, making it an effective tool for mapping binding sites uni-konstanz.deepo.org. A significant advantage of azidoflavins, such as 8-azidoflavins (which share similar photoactivity principles with 6-azidoflavins), is their strong absorption in the visible light spectrum (e.g., up to 450 nm), allowing for the generation of the reactive nitrene without the need for short-wavelength UV light that could potentially damage the protein d-nb.info. In the absence of light, 6-azidoflavins are stable, facilitating their handling and experimental design uni-konstanz.de.

Covalent Labeling of Flavoenzymes and Identification of Active Site Residues

6-Azido-FAD serves as an effective photoaffinity label for flavoenzymes due to its structural similarity to native FAD, enabling it to bind to the flavin-binding sites of target enzymes. Upon light irradiation, the photoactivated 6-Azido-FAD covalently labels the enzyme, allowing for the identification of residues within or near the flavin-binding pocket nih.govontosight.ai.

Mapping Residues in Close Proximity to the Flavin 6-Position

The azide group at the 6-position of the isoalloxazine ring of 6-Azido-FAD is strategically placed to probe the microenvironment around this specific site, which is of particular interest due to its proximity to the redox-active N5 position of the flavin uni-konstanz.de. Studies have shown that 6-azidoflavins are less light-sensitive than their 8-azido counterparts, simplifying their experimental handling while retaining sufficient photoactivity for covalent reaction with various proteins uni-konstanz.de.

For instance, 6-Azido-FAD binds to D-amino acid oxidase (DAAO) with an affinity comparable to that of native FAD nih.govuni-konstanz.de. Upon light irradiation, this complex undergoes a facile modification, leading to almost quantitative covalent fixation of the flavin to the protein nih.gov. This covalent attachment allows for the identification of specific amino acid residues that are in close proximity to the flavin's 6-position within the enzyme's active site.

Influence of Flavin Conformation and Protein Environment on Labeling Efficiency and Specificity

The efficiency and specificity of photoaffinity labeling with 6-Azido-FAD are significantly influenced by the flavin's conformation and the surrounding protein environment. The flavin cofactor in many flavoenzymes can adopt different conformations (e.g., "in" and "out" conformations) that are crucial for their catalytic cycles, particularly for substrate binding and product release researchgate.netacs.orgunist.ac.kr.

A notable example demonstrating this influence is p-hydroxybenzoate hydroxylase (PHBH). In this enzyme, the isoalloxazine ring of 6-Azido-FAD can be covalently attached to the protein via photolabeling researchgate.netunist.ac.kr. When the flavin is "locked" in the "in" conformation by this cross-linking, its reduction by NADPH is dramatically slowed down, by approximately six orders of magnitude acs.org. This finding underscores the critical role of flavin mobility and conformational changes for high catalytic reactivity and efficient substrate exchange in flavoenzymes acs.orgunist.ac.kr. The protein environment dictates the accessibility of the azide moiety to solvent molecules or specific amino acid residues, thereby influencing the site and extent of covalent bond formation uni-konstanz.denih.gov.

Assessment of Covalent Adduct Stability and Resulting Functional Consequences for Flavoenzymes

The covalent adduct formed between 6-Azido-FAD and a flavoenzyme upon photoactivation is a key outcome of photoaffinity labeling, and its stability and functional impact are crucial for understanding enzyme mechanism and structure.

Impact of Covalent Adduct Formation on Enzyme Catalytic Activity and Ligand Binding

The formation of a covalent adduct with 6-Azido-FAD can lead to significant functional consequences for flavoenzymes, often resulting in altered or abolished catalytic activity and ligand-binding properties.

For D-amino acid oxidase (DAAO) labeled with 6-Azido-FAD, the almost quantitative covalent fixation of the flavin to the protein after light modification leads to a loss of key functional characteristics nih.gov. Specifically, the resulting flavoprotein is unable to bind benzoate (B1203000), which is a known active-site ligand for the native enzyme nih.gov. Furthermore, the covalently modified DAAO cannot be reduced anaerobically by its substrate, D-alanine, indicating a complete loss of catalytic activity nih.gov.

Similarly, in the case of Old Yellow Enzyme (OYE), light-induced covalent attachment of 6-azido-FMN (a related flavin analog) results in approximately 50% of the flavin being stably linked to the protein researchgate.netnih.gov. This covalently modified OYE loses its distinctive ability to bind phenols, a characteristic feature of the native enzyme nih.gov. Although it can still bind NADPH, the covalently bound flavin cannot be reduced by NADPH, signifying a disruption of its redox function nih.gov.

The stability of these covalent linkages can vary. For 6-Azido-FAD DAAO, the covalent linkage is described as "fairly labile" and is destroyed upon denaturation of the protein nih.gov. This suggests that while stable enough for characterization under native conditions, the adduct may not withstand harsh denaturing treatments.

The data below summarizes the observed effects of 6-Azido-FAD covalent labeling on two flavoenzymes:

| Flavoenzyme | Covalent Labeling Extent | Impact on Ligand Binding | Impact on Catalytic Activity | Adduct Stability (if mentioned) |

| D-amino acid oxidase (DAAO) | Almost quantitative nih.gov | Cannot bind benzoate nih.gov | Cannot be reduced by D-alanine nih.gov | Fairly labile; destroyed on denaturation nih.gov |

| Old Yellow Enzyme (OYE) | ~50% (with 6-azido-FMN) researchgate.netnih.gov | Loses ability to bind phenols nih.gov | Cannot be reduced by NADPH nih.gov | Not explicitly mentioned for OYE |

Theoretical and Computational Investigations Involving Azido Flavins

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of Flavin-Azide Systems

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are widely employed to investigate chemical reactions in condensed phases, such as those occurring in enzymes. mpg.de This methodology treats the chemically active region at a quantum chemistry level while describing the rest of the system with a molecular mechanics force field, allowing for the study of chemical reactivity in large systems. mpg.de

QM/MM simulations have been utilized to explore the redox properties of flavins within various environments, including the gas phase, aqueous solution, and different protein environments like BLUF and LOV photoreceptor domains. nih.gov These studies aim to understand how specific polarization of the flavin by its environment tunes its reduction potential. nih.gov Challenges in achieving accurate calculations in these systems can arise from limited sampling of counterion configurations and artifacts at the QM/MM boundary. nih.gov

Molecular dynamics simulations, combined with ab initio quantum mechanical calculations, have been used to examine the electronic communication within flavin-containing donor-acceptor dyads. researchgate.net For instance, a stable stacked configuration between flavin and an organic molecule was revealed in one study, likely due to π-π stacking interactions. researchgate.net This computational analysis also confirmed the absence of strong molecular orbital coupling or reorganization between the flavin and the other molecule in the ground electronic state, consistent with experimental UV spectroscopy data. researchgate.net

Electronic Properties and Reactivity Profiles of the Azide (B81097) Group in Flavins

The electronic properties of flavins are critical to their diverse catalytic functions and can be modulated by altering substituents on the isoalloxazine ring system. nih.gov The azide group, as a substituent, plays a significant role in defining the reactivity of azido-flavins, particularly enabling their participation in click chemistry reactions. ontosight.ai

Computational studies on N3-flavin-azide have explored its absorption and emission spectra, as well as the energy diagrams of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net These investigations indicate that even a single-position modification can alter the redistribution of electron density within the molecule and its associated energies. researchgate.net

The azide group in azido-flavins exhibits distinct reactivity. For example, 8-azidoflavins are highly photolabile and readily react with solvents to produce 8-aminoflavins and 8-hydroxylaminoflavins as primary products. d-nb.infonih.gov Despite their photoreactivity, 8-azidoflavins remain stable in the absence of light, which is crucial for their use as photoaffinity labels. d-nb.info

Computational Modeling of Flavin-Protein Interactions with Azido-Analogs

Computational modeling is a powerful tool for understanding the interactions between flavin analogs and proteins. researchgate.netacs.org Studies have shown that 6-azidoflavins can bind tightly to apoflavin enzymes, indicating their potential as probes for active sites. nih.gov

Computational investigations into flavin-protein interactions have focused on how the flavin cofactor, including its phosphate (B84403) moiety, interacts with specific amino acid residues within the protein's active site. chemrxiv.org For instance, the phosphate atom of flavin mononucleotide (FMN) has been observed to interact with arginine residues through electrostatic interactions. chemrxiv.org The formation of covalent flavin-protein linkages, which can be facilitated by the azide group in analogs like 6-azido-FAD, can lead to enhanced protein stability, increased enzyme activity, and fine-tuned redox properties of the enzyme. chemrxiv.org The azide group in 6-azido-FAD can be utilized for covalent labeling of FAD-dependent enzymes, enabling their detection and localization within cellular contexts. ontosight.ai

Prediction of Photoreaction Pathways and Stability of Nitrene Intermediates

The photochemistry of azido-flavins is a key area of investigation, particularly concerning the generation and stability of nitrene intermediates. 8-azidoflavins undergo facile photolysis, yielding 8-aminoflavin as a major product, with another product resulting from the opening of the flavin benzene (B151609) ring, proposed to have a lumazine (B192210) structure. nih.gov

A significant advantage of 8-azidoflavins is their strong absorption in the visible light spectrum, which allows for the generation of the reactive nitrene intermediate using visible light, thereby minimizing potential light-induced damage to proteins. d-nb.info While some flavoproteins show limited covalent attachment upon light exposure to 8-azidoflavins, others exhibit more extensive labeling. d-nb.info

Correlative Structural Analysis Utilizing X-ray Diffraction and Spectroscopic Data

Correlative structural analysis, combining techniques such as X-ray diffraction (XRD) and various spectroscopic methods, is essential for obtaining comprehensive insights into the molecular conformation and intermolecular interactions of azido (B1232118) compounds. researchgate.netjyu.fiasianpubs.org This integrated approach provides detailed information on crystalline phases, unit cell dimensions, crystallinity, chemical bonding, functional groups, and electronic transitions. researchgate.netasianpubs.org The combination of spectroscopy with crystallography enables the in crystallo determination of reaction kinetics and the structures of catalytic intermediates. nih.gov

Insights from Crystal Structures of Azido Compounds on Molecular Conformation and Intermolecular Interactions

Crystal structure analysis provides direct evidence of the three-dimensional arrangement of molecules and the nature of their interactions. Studies on azido compounds have revealed specific conformational preferences and intermolecular forces. For example, in compounds containing an azide group and an oxygen atom separated by three bonds, crystal structure analysis showed a syn orientation of these groups, characterized by a short O⋅⋅⋅Nβ contact. researchgate.net This conformation is stabilized by weak intramolecular interactions, including azide-oxygen interactions and C-H⋅⋅⋅O hydrogen bonds. researchgate.net Furthermore, these molecules can form supramolecular helices in the crystal lattice through intermolecular N-H⋅⋅⋅O hydrogen bonds, azide⋅⋅⋅oxygen interactions, and C-H⋅⋅⋅N hydrogen bonds. researchgate.net

Another crystal structure investigation of an azido compound revealed that independent molecules within the asymmetric unit can differ in the orientation of their azide groups. iucr.org These molecules form N-H⋅⋅⋅O hydrogen-bonded chains, which are further connected by various non-covalent interactions such as C-F⋅⋅⋅π(ring), C=O⋅⋅⋅π(ring), and slipped π-stacking interactions. iucr.org

In the crystal structure of a 6-azido-6-deoxy-glucofuranose derivative, the tetrahydrofuran (B95107) (THF) ring was found to adopt a twisted conformation, while the fused dioxolane ring exhibited an envelope conformation. iucr.org Intermolecular O-H⋅⋅⋅(O,O) and O-H⋅⋅⋅N hydrogen-bonding interactions were observed, leading to the formation of molecular chains propagating parallel to the a-axis. iucr.org Additionally, a notable non-classical C-H⋅⋅⋅O hydrogen bond cross-linked these chains into sheets. iucr.org The O5 hydroxyl group was found to donate a hydrogen bond to the proximal azide group, highlighting specific intermolecular contacts. iucr.org

These structural insights are crucial for understanding the stability, packing, and potential reactivity of azido compounds in solid and biological states.

Advanced Research Paradigms and Tools Employing 6 Azido Fad

Development of Sophisticated Mechanistic Probes for Various Oxidoreductases

6-Azido-FAD and related azidoflavins have been developed as sophisticated mechanistic probes to elucidate the catalytic mechanisms and active site characteristics of various oxidoreductases. These probes leverage the photoreactive nature of the azide (B81097) group to covalently label enzymes upon light irradiation, providing insights into their binding sites and functional alterations.

For instance, 6-azidoflavins have been successfully bound to the apoproteins of several flavoproteins, and their properties were analyzed both before and after light irradiation. In the dark, these 6-azidoflavoproteins generally exhibit stability. However, upon light irradiation, significant covalent fixation of the flavin to the protein can occur. A notable example is 6-azido-FAD D-amino acid oxidase, where light modification leads to almost quantitative covalent fixation of the flavin to the protein. The resulting modified flavoprotein loses its ability to bind active-site ligands, such as benzoate (B1203000), and cannot be reduced anaerobically by its substrate, D-alanine. This demonstrates how 6-Azido-FAD can be used to probe the active site and understand the functional consequences of covalent modification. nih.gov

Similarly, 6-azido-FMN Old Yellow Enzyme undergoes a facile light-induced change, resulting in approximately 50% of the flavin becoming stably and covalently attached to the protein. This covalently modified flavoprotein loses its characteristic ability to bind phenols, although it retains the ability to bind NADPH, which, however, cannot reduce the covalently bound flavin. nih.gov These studies highlight the utility of 6-azidoflavins in identifying critical active site residues and understanding the mechanistic implications of cofactor-protein interactions.

The use of such probes is particularly valuable for oxidoreductases, an enzyme class that often relies on cofactors like flavins for catalysis, making their functional annotation challenging through gene sequencing alone. Activity-based protein profiling (ABPP) with probes like 6-Azido-FAD allows for the measurement of enzyme activity within their cellular context, providing a chemical proteomics platform to monitor individual oxidoreductases and discover new ones. nih.gov, researchgate.net

Investigation of Flavoprotein Function in Complex Biological Systems and in vitro Models

6-Azido-FAD serves as a valuable tool for investigating flavoprotein function in both complex biological systems and controlled in vitro models. Its ability to covalently label FAD-dependent enzymes through click chemistry allows for their detection and localization within cells, providing insights into their roles in various biological processes. ontosight.ai

While direct examples of 6-Azido-FAD specifically being used for in vivo imaging of flavoprotein function are less explicitly detailed in the provided search results, the general principle of using azido-compounds for in vitro and in vivo evaluation of biotransformation is established. For instance, studies have explored the metabolism of other azido-containing nucleosides in mouse serum, liver, and brain homogenates, demonstrating their potential for investigating biochemical pathways in complex biological matrices. nih.gov

In in vitro models, 6-Azido-FAD is instrumental in enzyme inhibition and mechanism of action studies, providing insights into substrate specificity and catalytic mechanisms. ontosight.ai The ability to form covalent linkages upon light activation, as demonstrated with D-amino acid oxidase and Old Yellow Enzyme, allows researchers to "trap" the cofactor in specific conformations or states, providing a snapshot of the enzyme's active site during catalysis. nih.gov This controlled modification in in vitro settings is crucial for dissecting the intricate details of flavoprotein-catalyzed reactions.

Furthermore, the integration of 6-Azido-FAD into reconstituted enzyme systems allows for the study of cofactor integration and its impact on enzyme activity and stability. For example, the deflavination of model flavoenzymes and their reconstitution with modified FAD analogs (including those with photoactivatable groups like diazirines, which share functional similarities with azides in photoaffinity labeling) can yield active enzymes, providing a method for understanding the functional incorporation of cofactors into biocatalysts. acs.org

Strategies for Targeted Modification of Enzymes and Cofactors in Controlled Experimental Settings

The azide functionality of 6-Azido-FAD is a cornerstone for targeted modification strategies in controlled experimental settings, primarily through photoaffinity labeling and click chemistry. These strategies enable researchers to precisely label and analyze enzymes and cofactors, shedding light on their interactions and functions.

Photoaffinity Labeling: This technique involves using a photoreactive analog like 6-Azido-FAD that, upon irradiation with ultraviolet (UV) light, forms a highly reactive species (e.g., a nitrene from an azide). This reactive species then covalently binds to nearby amino acid residues in the enzyme's active site or binding pocket. This "trapping" mechanism allows for the identification of binding partners and the mapping of interaction interfaces. As demonstrated with 6-azido-FAD D-amino acid oxidase and 6-azido-FMN Old Yellow Enzyme, light irradiation leads to stable covalent linkages between the flavin analog and the protein, altering the enzyme's ability to bind ligands and substrates. nih.gov This provides direct evidence of the proximity of the azide group to specific protein residues within the active site.

Click Chemistry: The azide group in 6-Azido-FAD is highly amenable to click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide-modified cofactor and an alkyne-tagged molecule. This bioorthogonal reaction allows for the selective attachment of various reporter tags (e.g., fluorophores, biotin) to the covalently labeled enzyme or cofactor without interfering with endogenous biological processes. ontosight.ai, wikipedia.org, d-nb.info This strategy is powerful for:

Protein Labeling and Imaging: Covalently labeling FAD-dependent enzymes, enabling their detection and localization within cells. ontosight.ai

Enrichment and Identification: Attaching affinity tags like biotin (B1667282) to the labeled proteins, allowing for their enrichment and subsequent identification via mass spectrometry. d-nb.info

Functional Studies: Investigating the impact of specific modifications on enzyme activity and stability in a controlled manner.

The ability to introduce a small, clickable handle like an azide into the cofactor structure is often tolerated by cofactor-binding proteins, expanding the utility of these modified cofactors for interactome discovery. d-nb.info

Integration of 6-Azido-FAD into High-Throughput Screening Methodologies

The unique properties of 6-Azido-FAD, particularly its amenability to click chemistry and its role as an FAD analog, position it for integration into high-throughput screening (HTS) methodologies, especially for the development of new biochemical assays. ontosight.ai HTS is a critical process in drug discovery and basic research, involving the rapid evaluation of large chemical libraries against biological targets using automation and miniaturized assays. researchgate.net, 20visioneers15.com

While specific examples of 6-Azido-FAD directly being used in HTS for drug discovery are not extensively detailed in the provided information, the principles of using azido-modified biomolecules in HTS are well-established. For instance, azido (B1232118) sugars have been successfully employed in HTS methodologies for glycosynthase activity, where the detection of azide formation upon reaction completion can be achieved via click chemistry. nih.gov This concept can be directly translated to 6-Azido-FAD:

Enzyme Activity Assays: 6-Azido-FAD could be used as a substrate or a competitive inhibitor in FAD-dependent enzyme assays. The subsequent "clicking" of a detectable tag (e.g., a fluorescent probe) to the 6-azido-FAD or its modified product could provide a quantifiable readout suitable for HTS. This would allow for the rapid identification of compounds that modulate the activity of FAD-dependent enzymes.

Target Identification in Proteomics: In activity-based protein profiling (ABPP), 6-Azido-FAD could serve as a probe to identify novel FAD-binding proteins or to profile the activity of known flavoproteins across different conditions or in response to various compounds. After covalent labeling, the azide handle allows for the attachment of reporter tags, enabling enrichment and mass spectrometry-based identification, which can be adapted for higher throughput. researchgate.net, d-nb.info

Biosensor Development: The unique properties of 6-Azido-FAD make it a useful component in the development of biosensors and diagnostic tools for detecting FAD-dependent enzymes and related biochemical processes. ontosight.ai Such biosensors, if designed for a detectable output, could be miniaturized and integrated into HTS platforms for rapid detection.

The trend in HTS emphasizes not only quantitative increases in screening capacity but also qualitative improvements, focusing on assays with greater physiological relevance. researchgate.net The ability of 6-Azido-FAD to interact with flavoproteins and be modified bioorthogonally aligns with this trend, offering a versatile platform for developing more sophisticated and informative HTS assays for flavin-dependent enzymes.

Future Directions and Emerging Research Avenues for 6 Azido Fad

Design of Novel 6-Azido-FAD Derivatives with Enhanced Specificity, Reactivity, or Biophysical Properties

The future development of 6-Azido-FAD analogs is centered on creating molecules with tailored properties to answer specific biological questions. The design of these novel derivatives will focus on modulating their interaction with target enzymes and improving their utility as probes.

One promising direction is the synthesis of FAD analogs with modifications to the adenine (B156593) moiety, which can influence binding and recognition by flavoenzymes. researchgate.net By altering the structure of the adenosine (B11128) group while retaining the reactive azido (B1232118) function on the flavin ring, researchers can fine-tune the derivative's affinity for specific enzymes. This structure-based design approach, guided by crystallographic data of inhibitor-enzyme complexes, can lead to derivatives with enhanced specificity. nih.gov For instance, removing or altering certain chemical groups could eliminate unfavorable interactions within the enzyme's pterin (B48896) binding pocket, thereby increasing binding affinity and inhibitory potency. nih.gov

Furthermore, enhancing the reactivity of the azido group is another key avenue. While the azide (B81097) is valuable for bioorthogonal click chemistry, derivatives could be designed with alternative photoreactive groups, such as diazirines. acs.org These groups can be activated by light to form highly reactive carbenes, enabling the light-triggered covalent attachment of the FAD analog to the host enzyme. acs.org This strategy would create permanently labeled flavoenzymes, which is advantageous for stabilizing enzymes where the non-covalently bound FAD cofactor might otherwise dissociate. acs.org

The biophysical properties of 6-Azido-FAD can also be optimized. Modifications to improve cell permeability, solubility, and stability under physiological conditions are crucial for in vivo applications. nih.gov This could involve the strategic addition of lipophilic or hydrophilic groups to the core structure, balancing the molecule's properties for specific experimental contexts. researchgate.net

Table 1: Strategies for Designing Novel 6-Azido-FAD Derivatives

| Design Strategy | Goal | Potential Modification | Reference |

|---|---|---|---|

| Enhanced Specificity | Target specific flavoenzymes or enzyme families. | Modify the adenine moiety; Structure-based design to optimize fit in the active site. | researchgate.netnih.gov |

| Enhanced Reactivity | Enable different labeling strategies (e.g., photo-activation). | Incorporate alternative functional groups like diazirines. | acs.org |

| Improved Biophysical Properties | Increase cell permeability, solubility, and stability. | Add lipophilic or hydrophilic functional groups. | nih.govresearchgate.net |

Applications in Systems Biology and Elucidation of Complex Metabolic Pathway Dynamics

6-Azido-FAD is a powerful tool for systems biology, enabling a deeper understanding of the intricate network of metabolic pathways. youtube.com By using 6-Azido-FAD as a probe, researchers can go beyond static measurements of metabolite levels to dynamically track the flow of flavin cofactors through complex biological systems.

A key application lies in mapping the "FAD-ome," the complete set of FAD-dependent proteins in a cell or organism. After incorporating 6-Azido-FAD into cellular flavoenzymes, the azido group can be used as a handle for "click" reactions. This allows for the attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, facilitating the isolation, identification, and quantification of flavoproteins. This approach provides a snapshot of the active flavo-proteome under specific conditions, revealing how it responds to stimuli or disease states.

Integrating these proteomic data with metabolomic and transcriptomic analyses offers a multi-level view of cellular metabolism. embopress.org For example, by correlating changes in the abundance of specific flavoenzymes (identified via 6-Azido-FAD) with shifts in metabolite concentrations and gene expression, researchers can build more comprehensive models of metabolic networks. nih.gov This integrated approach can help to identify critical nodes and regulatory points within pathways, such as the purine (B94841) salvage pathway, which is essential for the survival of certain pathogens. nih.gov

Furthermore, 6-Azido-FAD can be used to study metabolic flux and the dynamic behavior of pathways. researchgate.netbiorxiv.org By introducing a pulse of 6-Azido-FAD and tracking its incorporation into different enzymes over time, it is possible to measure the turnover rates of flavoenzymes and assess the flux through FAD-dependent pathways. nih.gov This provides insights into how cells adapt their metabolic machinery in response to environmental changes or therapeutic interventions. researchgate.net This kinetic information is crucial for building accurate computational models of metabolic pathways and for identifying potential drug targets. nih.gov

Advancements in Bioimaging and Live-Cell Labeling Techniques Utilizing 6-Azido-FAD Conjugates

The azide handle on 6-Azido-FAD makes it an ideal tool for advanced bioimaging and live-cell labeling. The future in this area lies in developing more sophisticated imaging strategies that leverage the unique capabilities of this chemical probe.

A major advancement will be the expansion of multicolor and multiplexed imaging experiments. By combining 6-Azido-FAD with a palette of different colored fluorescent reporters that can be attached via click chemistry, researchers can simultaneously visualize multiple flavoenzymes or track their localization within different cellular compartments. researchgate.net This can be further enhanced by using quantum dots (QDs) as labels. researchgate.net QDs offer superior photostability and have narrow, tunable emission spectra, which allows for the simultaneous tracking of multiple targets over long periods in live cells. rockefeller.edu

The development of "smart" or activatable fluorescent probes for conjugation to 6-Azido-FAD is another exciting frontier. These probes are designed to change their fluorescence properties—such as intensity or emission wavelength—in response to specific biological events, like a change in pH, redox state, or the binding of a specific molecule. This would allow 6-Azido-FAD to function not just as a label, but as a dynamic sensor of the local microenvironment of a flavoenzyme.

Moreover, advancements in labeling chemistry will improve the temporal and spatial resolution of imaging experiments. The use of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction, is particularly well-suited for live-cell labeling due to its biocompatibility. nih.gov Future research will focus on developing new cyclooctyne (B158145) reagents with faster reaction kinetics and improved cell permeability, enabling more rapid and efficient labeling of 6-Azido-FAD-containing proteins in living systems. nih.gov Visible-light-induced labeling techniques using aryl azides also present a promising avenue for gaining precise control over when and where labeling occurs within a cell. rsc.org

Table 2: Emerging Bioimaging Techniques with 6-Azido-FAD

| Technique | Description | Potential Advantage | Reference |

|---|---|---|---|

| Multiplexed Imaging with Quantum Dots | Using QDs with different emission spectra to label multiple flavoenzymes simultaneously. | Long-term, multi-target tracking in live cells with high photostability. | researchgate.netrockefeller.edu |

| Activatable Fluorescent Probes | Probes that change fluorescent properties in response to specific biological stimuli. | Dynamic sensing of the enzyme's local microenvironment (e.g., redox state). | mdpi.com |

| Advanced Click Chemistry Reagents | Development of new bioorthogonal reagents with faster kinetics and better cell permeability. | More efficient and rapid labeling in live cells with minimal perturbation. | nih.gov |

| Light-Induced Labeling | Using light to activate the labeling reaction for precise spatiotemporal control. | High-precision labeling of specific proteins or cellular regions. | rsc.org |

Exploration of 6-Azido-FAD in Unconventional Enzymatic Systems and Biocatalysis

The application of 6-Azido-FAD extends beyond studying native biological systems into the realm of synthetic biology and biocatalysis. rsc.org Here, it can be used to probe and engineer enzymes for novel functions.

One area of exploration is the study of unconventional flavoenzymes, such as those found in extremophiles or those that catalyze unusual chemical transformations. researchgate.net By reconstituting these enzymes with 6-Azido-FAD, researchers can use the azide group to attach spectroscopic probes or crosslinking agents to map the active site and elucidate catalytic mechanisms. nih.gov This is particularly valuable for enzymes that are difficult to study using traditional methods.

In the field of biocatalysis, 6-Azido-FAD can be used to create "designer" enzymes with novel catalytic activities. nih.gov For example, after incorporating 6-Azido-FAD into a flavoenzyme, the azide can be functionalized with a small molecule catalyst. This creates a hybrid enzyme that combines the substrate specificity of the protein scaffold with the unique reactivity of the appended catalyst. This approach could be used to develop biocatalysts for reactions not found in nature.

Furthermore, 6-Azido-FAD is a valuable tool for enzyme engineering and directed evolution. It can be used in high-throughput screening assays to identify enzyme variants with improved properties. rsc.org For instance, a screen could be designed where the desired enzymatic activity leads to a reaction involving the azide group, generating a fluorescent signal. This would allow for the rapid screening of large libraries of enzyme mutants to find variants with enhanced stability, altered substrate specificity, or improved catalytic efficiency. nih.gov The use of 6-Azido-FAD in chemo-enzymatic cascades, where an enzyme-catalyzed reaction is combined with a chemical step, also holds significant promise for the efficient synthesis of valuable chiral molecules like azidoalcohols. tudelft.nlmdpi.com

This exploration into unconventional enzymatic systems and biocatalysis highlights the versatility of 6-Azido-FAD as a molecular tool, paving the way for the development of new biotechnologies and synthetic methodologies. acs.org

Table of Compounds

| Compound Name | |

|---|---|

| 6-Azido-FAD | |

| Flavin Adenine Dinucleotide (FAD) | |

| Biotin | |

| Quantum Dots (QDs) |

Q & A

How should researchers design experiments to investigate the stability of 6-Azido-FAD under various physiological conditions?

Basic Research Question

To evaluate stability, researchers must first define experimental parameters (e.g., pH, temperature, enzyme presence) and select appropriate analytical methods (e.g., HPLC, UV-Vis spectroscopy).

- Methodology :

- Controlled Variables : Use buffer systems to mimic physiological pH (e.g., phosphate buffer for pH 7.4) and incubate 6-Azido-FAD at body temperature (37°C) .

- Degradation Monitoring : Employ time-course studies with repeated sampling, quantifying intact 6-Azido-FAD via absorbance at 450 nm (characteristic of flavin analogs) .

- Reproducibility : Document protocols rigorously, including reagent sources (e.g., Sigma-Aldrich for analogs) and equipment calibration steps to ensure reproducibility .

What advanced techniques are recommended for characterizing the photochemical reactivity of 6-Azido-FAD?

Advanced Research Question

Photoreactivity studies require interdisciplinary approaches combining spectroscopy and computational modeling.

- Methodology :

- Spectroscopic Analysis : Use time-resolved fluorescence or transient absorption spectroscopy to track azide photolysis kinetics .

- In Silico Modeling**: Apply density functional theory (DFT) to predict excited-state behavior, cross-validating with experimental data .

- Ethical Considerations : Ensure safe handling of UV light sources and azide derivatives, adhering to institutional safety protocols .

How can researchers resolve contradictions in reported binding affinities of 6-Azido-FAD for flavoenzymes?

Advanced Research Question

Contradictions often stem from methodological variability (e.g., assay conditions, enzyme sources).

- Methodology :

- Meta-Analysis : Systematically compare literature protocols (e.g., ITC vs. SPR for binding constants) and identify variables like ionic strength or cofactor competition .

- Replication Studies : Reproduce key experiments under standardized conditions, documenting deviations (e.g., enzyme purity >95% via SDS-PAGE) .

- Error Analysis : Quantify uncertainties (e.g., ±5% for ITC measurements) and use statistical tools (e.g., ANOVA) to assess significance of discrepancies .

What strategies ensure robust data interpretation when studying 6-Azido-FAD’s metabolic incorporation?

Basic Research Question

Metabolic studies require careful validation of incorporation efficiency and specificity.

- Methodology :

- Controls : Include negative controls (e.g., wild-type FAD supplementation) and use isotopic labeling (e.g., ¹⁵N-azide) to trace incorporation via mass spectrometry .

- Cross-Validation : Combine fluorescence microscopy (for spatial localization) with enzymatic assays (e.g., NADH oxidation rates) to confirm functional integration .

- Bias Mitigation : Blind data analysis to avoid confirmation bias, and pre-register hypotheses to align interpretation with original aims .

How should mixed-methods approaches be applied to study 6-Azido-FAD’s dual role as a probe and inhibitor?

Advanced Research Question

Mixed-methods designs integrate quantitative kinetics with qualitative mechanistic insights.

- Methodology :

- Quantitative : Measure IC₅₀ values via dose-response curves and compare with wild-type FAD using nonlinear regression .

- Qualitative : Conduct molecular dynamics simulations to visualize steric hindrance caused by the azide group .

- Integration : Triangulate findings by testing simulations’ predictions in mutagenesis experiments (e.g., T435A mutant to assess binding pockets) .

What criteria should guide the formulation of novel hypotheses about 6-Azido-FAD’s applications in redox signaling?

Basic Research Question

Hypotheses must align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant).

- Methodology :

- Literature Gap Analysis : Use tools like VOSviewer to map redox-probe literature and identify understudied pathways (e.g., mitochondrial ROS signaling) .

- Feasibility Testing : Pilot studies assessing 6-Azido-FAD’s cytotoxicity (e.g., MTT assays) and cellular uptake (flow cytometry) to validate experimental viability .

- Ethical Compliance : Address azide toxicity risks by proposing safer analogs (e.g., aryl-azides) in follow-up studies .

How can researchers optimize data presentation for studies involving 6-Azido-FAD’s structural analogs?

Basic Research Question

Clarity and accessibility are critical for interdisciplinary audiences.

- Methodology :

- Visual Aids : Use heatmaps to compare analog binding affinities across enzymes, and highlight key trends with error bars for standard deviations .

- Supplemental Data : Archive raw NMR spectra or crystallographic coordinates in public repositories (e.g., Zenodo) for transparency .

- Narrative Flow : Structure discussions around unresolved questions (e.g., “Why does 6-Azido-FAD inhibit Complex II but not Complex I?”) to emphasize significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.